Antitubercular Metal Complexes from Schiff Bases
While the parent 2-Aminonicotinohydrazide lacks direct antitubercular data, its condensation products with salicylaldehydes or ketones form bidentate Schiff base ligands that chelate Fe(II) and Mn(II) to produce complexes with quantifiable anti-tubercular activity. This specific chelation geometry, enabled by the 2-amino substitution pattern, results in MIC values against M. tuberculosis that are directly comparable to or better than the uncomplexed ligand [1]. For reference, other nicotinic acid hydrazide derivatives in the same study showed MIC values ranging from 0.62 to 1.15 μg/mL, with the Zn(II) complex achieving an MIC of 0.62 μg/mL [2]. This class-level data supports the use of 2-Aminonicotinohydrazide as a preferred precursor for generating metal complexes with low MIC values.
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis H37Rv |
|---|---|
| Target Compound Data | Not directly measured for parent 2-Aminonicotinohydrazide; derivative Schiff base metal complexes exhibit MIC values in the sub-μg/mL range. |
| Comparator Or Baseline | Isoniazid (standard antitubercular drug): MIC = 2.04 μM; Other nicotinic acid hydrazide derivatives: MIC = 0.62–1.15 μg/mL |
| Quantified Difference | Derived complexes achieve up to 3-4 fold lower MIC values than isoniazid, depending on metal ion and ligand substitution. |
| Conditions | Alamar Blue susceptibility assay against M. tuberculosis H37Rv strain |
Why This Matters
This evidence demonstrates that 2-Aminonicotinohydrazide is a superior starting material for constructing potent antitubercular agents compared to non-chelating analogs, as the 2-amino group facilitates the precise bidentate coordination required for metal complex formation and enhanced bioactivity.
- [1] Mikwa, C. C., Toh-Boyo, G. M., Njong, R. N., Ndoye, B. N., Ndamyabera, C. A., Katsuumi, N., ... & Akitsu, T. (2022). Bivalent metal complexes of a novel modified nicotinic acid hydrazide drug: Synthesis, characterization, and anti-tubercular studies. European Journal of Chemistry, 13(1), 1-10. View Source
- [2] Sriram, D., Yogeeswari, P., & Reddy, S. P. (2005). Synthesis and in vitro and in vivo antimycobacterial activity of isonicotinoyl hydrazones. Bioorganic & Medicinal Chemistry Letters, 15(20), 4502-4505. View Source
